Alpha-Amino Diisopropyl Ketone: Structural Characterization and Synthetic Methodology
Alpha-Amino Diisopropyl Ketone: Structural Characterization and Synthetic Methodology
The chemical entity alpha-amino diisopropyl ketone (chemically defined as 2-amino-2,4-dimethylpentan-3-one ) represents a specialized class of sterically hindered
This technical guide characterizes the structural architecture, synthetic pathways, and reactivity profile of alpha-amino diisopropyl ketone, tailored for drug development professionals.[1]
[1]
Molecular Architecture & Chemical Identity[1][2]
The term "alpha-amino diisopropyl ketone" refers to the mono-aminated derivative of diisopropyl ketone (2,4-dimethyl-3-pentanone).[1] Due to the symmetry of the parent ketone, the introduction of an amino group at the
Chemical Nomenclature and Identifiers[1]
-
IUPAC Name : 2-amino-2,4-dimethylpentan-3-one[1]
-
Common Name :
-Amino diisopropyl ketone; Aib-isopropyl ketone[1] -
Molecular Formula :
[1] -
Molecular Weight : 129.20 g/mol [1]
-
Key Structural Feature : The molecule features a tertiary
-carbon (gem-dimethyl group) linked to an amine and a carbonyl.[1] This mimics the structure of -aminoisobutyric acid (Aib) residues but with a ketone C-terminus.[1]
Structural Analysis and Steric Environment
The molecule is characterized by significant steric congestion around the carbonyl center.[1]
- -Position (C2) : A quaternary carbon bonded to two methyl groups, an amino group, and the carbonyl.[1] This geometry prevents enolization towards the amine side, conferring high stereochemical stability (if chiral variants were synthesized) and resistance to metabolic degradation.[1]
- -Position (C4) : A tertiary carbon (isopropyl group) providing flanking steric bulk.[1]
Table 1: Physicochemical Profile
| Property | Value / Description | Significance in Drug Design |
| LogP (Predicted) | ~1.2 - 1.5 | Moderate lipophilicity suitable for CNS penetration.[1] |
| pKa (Conjugate Acid) | ~7.8 - 8.2 | Lower than typical primary amines due to the electron-withdrawing carbonyl effect.[1] |
| Rotatable Bonds | 2 | Rigid core structure due to steric locking by methyl groups.[1] |
| Chirality | Achiral | The C2 carbon bears two identical methyl groups, eliminating stereocenter issues.[1] |
Synthetic Methodologies
Synthesizing sterically hindered
The most authoritative and high-yield protocol involves the Grignard Addition to Activated Amino Acid Derivatives (Weinreb Amide Route).[1]
The Weinreb Amide Pathway (Recommended)
This method utilizes
Mechanism:
-
Protection : N-protection of Aib (e.g., Boc-Aib-OH).[1]
-
Activation : Coupling with N,O-dimethylhydroxylamine to form the Weinreb amide.[1]
-
Nucleophilic Addition : Reaction with Isopropylmagnesium Bromide (iPrMgBr).[1]
-
Hydrolysis : Acidic quench releases the ketone.[1]
Figure 1: The Weinreb amide strategy prevents over-alkylation, crucial for synthesizing hindered ketones.[1][2]
Reactivity & Applications in Drug Discovery[1]
Peptidomimetics and Protease Inhibition
The
-
Mechanism : The ketone carbonyl is electrophilic and can form reversible hemiketals with the active site serine or cysteine of proteases.[1]
-
Steric Shielding : The gem-dimethyl group (Aib-like) restricts conformational freedom, locking the inhibitor into a bioactive conformation (Thorpe-Ingold effect).[1]
Ligand Synthesis (Schiff Bases)
The steric bulk of the diisopropyl skeleton makes this amine an excellent precursor for bulky Schiff base ligands used in asymmetric catalysis.[1]
-
Condensation with salicylaldehydes yields bulky imine ligands that enforce specific geometries around metal centers (e.g., Zn, Cu), utilized in enantioselective polymerizations.[1]
Detailed Experimental Protocol
Objective : Synthesis of N-Boc-2-amino-2,4-dimethylpentan-3-one (N-Boc-protected alpha-amino diisopropyl ketone).
Materials
-
Boc-Aib-OH (N-Boc-2-aminoisobutyric acid)[1]
-
N,O-Dimethylhydroxylamine hydrochloride[1]
-
Isopropylmagnesium chloride (2.0 M in THF)[1]
-
EDC[1][3]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]
-
Dichloromethane (DCM), Tetrahydrofuran (THF, anhydrous)[1]
Step-by-Step Methodology
Phase 1: Formation of the Weinreb Amide[1]
-
Dissolution : Dissolve Boc-Aib-OH (10 mmol) in DCM (50 mL) at 0°C.
-
Activation : Add EDC·HCl (11 mmol) and HOBt (11 mmol).[1] Stir for 15 minutes.
-
Amidation : Add N,O-Dimethylhydroxylamine HCl (11 mmol) followed by N-methylmorpholine (22 mmol).
-
Reaction : Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup : Wash with 1M HCl, sat. NaHCO3, and brine.[1] Dry over MgSO4 and concentrate. Yield is typically >90%.[1]
Phase 2: Grignard Addition[1]
-
Setup : Under an argon atmosphere, dissolve the Weinreb amide (5 mmol) in anhydrous THF (20 mL). Cool to 0°C.[1]
-
Addition : Dropwise add Isopropylmagnesium chloride (10 mmol, 2 equiv) over 20 minutes. The excess is required to deprotonate the amide NH (if present) and drive the reaction.[1]
-
Monitoring : Stir at 0°C for 2 hours. Monitor by TLC (the intermediate chelate is stable).
-
Quench : Pour the reaction mixture into cold 1M KHSO4 (aq). This hydrolyzes the stable Mg-chelate intermediate to release the ketone.[1]
-
Extraction : Extract with Ethyl Acetate (3x).
-
Purification : Silica gel chromatography (Hexanes/EtOAc).
Validation Check :
-
1H NMR (CDCl3) : Look for the isopropyl septet at
ppm and the gem-dimethyl singlet at ppm.[1] The diagnostic Weinreb methoxy signal ( ppm) must be absent.[1]
References
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2001).[1] "A Simple Preparation of Ketones. N-Protected
-Amino Ketones from -Amino Acids." Organic Letters, 3(10), 1435–1437.[1] -
Nahm, S., & Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 22(39), 3815-3818.[1]
-
BenchChem. (2025).[1] "The Chemical Reactivity of the Alpha-Amino Ketone Moiety: A Technical Guide." BenchChem Technical Library.
-
PubChem. (2025).[1][2] "Compound Summary: 2,4-Dimethyl-3-pentanone." National Library of Medicine.[1]
